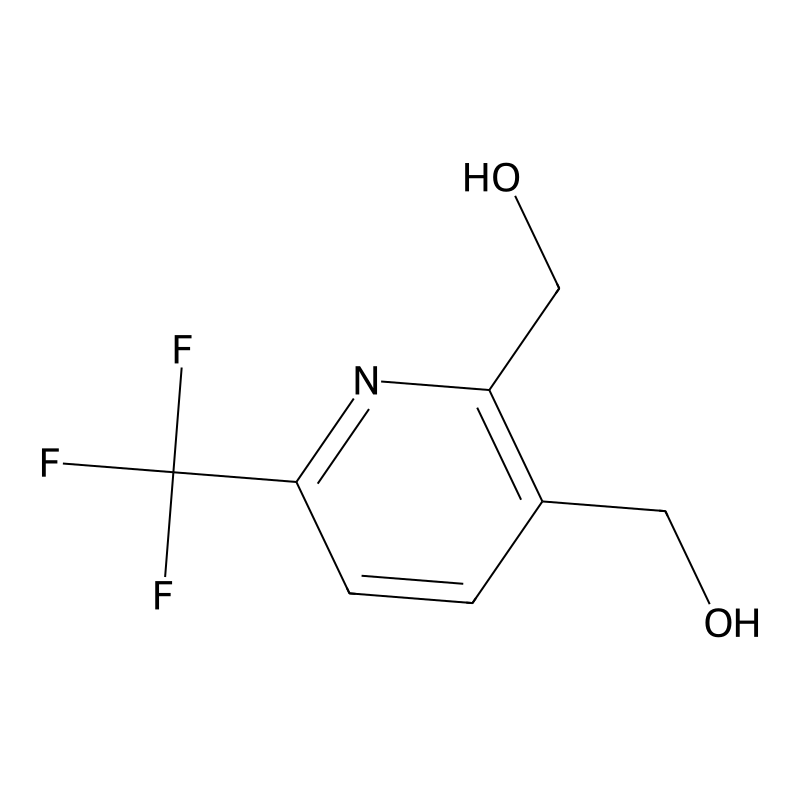

(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

Pyridine rings are commonly used as building blocks in organic synthesis due to their aromatic character and ability to participate in various reactions. The presence of functional groups like methanol can further diversify the reactivity of the molecule, making it a potential starting material for the synthesis of more complex molecules [].

Material science

Pyridine-based molecules are being investigated for their potential applications in material science due to their interesting properties, such as thermal stability and ability to form hydrogen bonds. The incorporation of trifluoromethyl groups can further modify these properties, making (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol a candidate for research in areas like the development of new polymers or functional materials [].

Medicinal chemistry

Pyridine derivatives are a well-known class of molecules with diverse biological activities. Research in this field explores pyridine-containing compounds as potential drug candidates []. However, there is no specific information available on the application of (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol in medicinal chemistry.

This molecule belongs to a class of compounds known as pyridine derivatives. It incorporates a pyridine ring, a six-membered aromatic ring containing nitrogen, with two methanol groups (CH3OH) attached at the 2 and 3 positions and a trifluoromethyl (CF3) group at the 6 position []. Pyridine derivatives are a vast class of compounds with diverse applications in medicinal chemistry and materials science [].

Molecular Structure Analysis

The key features of the molecule include:

- Pyridine ring: This aromatic ring structure contributes to the stability and unique chemical properties of the molecule [].

- Methanol groups: The presence of hydroxyl (OH) groups makes the molecule hydrophilic (water-loving) and can participate in hydrogen bonding with other molecules [].

- Trifluoromethyl group: The electron-withdrawing character of the CF3 group can influence the reactivity of the molecule at the attached pyridine ring [].

Chemical Reactions Analysis

- Nucleophilic aromatic substitution: The electron-withdrawing CF3 group might activate the pyridine ring for nucleophilic aromatic substitution reactions, where a nucleophile replaces a hydrogen atom on the ring [].

- Hydrogen bonding: The methanol groups can participate in hydrogen bonding with other molecules, potentially influencing solubility and interactions with biological systems [].

- Esterification: Reaction with carboxylic acids to form esters.

- Oxidation: Conversion of hydroxymethyl groups to carbonyl or carboxylic acid functionalities.

- Nucleophilic substitutions: The trifluoromethyl group can be replaced under specific conditions, affecting the compound's reactivity.

(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol exhibits notable biological activities. Its structural features allow it to interact with various biological targets, potentially acting as:

- Enzyme inhibitors: Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways.

- Antimicrobial agents: The presence of fluorine atoms often correlates with enhanced antimicrobial properties.

Research into its specific biological activities is ongoing, but preliminary studies suggest it may influence cellular pathways related to inflammation and infection response .

Several methods can be employed to synthesize (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol:

- Starting from pyridine derivatives: Utilizing trifluoromethylation techniques on pyridine to introduce the trifluoromethyl group followed by hydroxymethylation.

- Multi-step synthesis: Involves forming the pyridine ring first and then introducing functional groups through electrophilic aromatic substitution or nucleophilic addition reactions.

- Use of reagents: Common reagents include trifluoromethylating agents (e.g., trifluoromethyl iodide) and hydroxymethylating agents (e.g., formaldehyde).

The unique properties of (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol make it suitable for several applications:

- Pharmaceutical development: As a scaffold for designing new drugs targeting specific enzymes or receptors.

- Agricultural chemicals: Potential use in developing herbicides or fungicides due to its biological activity.

- Material science: Incorporation into polymers or coatings that require enhanced chemical resistance.

Interaction studies focus on how (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol interacts with biological macromolecules such as proteins and nucleic acids. Techniques employed include:

- Molecular docking studies: To predict binding affinities and modes of interaction with target proteins.

- In vitro assays: To evaluate the compound's efficacy against specific biological targets.

These studies help elucidate the mechanisms through which the compound exerts its biological effects.

Several compounds share structural similarities with (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol. Notable examples include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Methyl group at position 2 | Mild antibacterial properties |

| 4-Trifluoromethylpyridine | Trifluoromethyl at position 4 | Potential antifungal activity |

| 3-Hydroxymethylpyridine | Hydroxymethyl group at position 3 | Antioxidant properties |

Uniqueness

The uniqueness of (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol lies in its combination of the trifluoromethyl group with two hydroxymethyl functionalities, which may provide enhanced lipophilicity and reactivity compared to other similar compounds. This combination could lead to distinct biological activities not observed in simpler derivatives.

This report presents a detailed examination of the physicochemical properties of (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol, a specialized heterocyclic compound featuring dual hydroxymethyl functionality and a trifluoromethyl substituent. The analysis encompasses thermodynamic stability, thermal decomposition profiles, solubility behavior across various solvent systems, hydrogen-bonding capacity, surface activity characteristics, and acid-base properties with pH-dependent speciation patterns.

Thermodynamic Stability and Thermal Decomposition Profiles

Thermal Stability Characteristics

The thermodynamic stability of (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol exhibits remarkable resistance to thermal degradation, with initial decomposition temperatures estimated to exceed 250°C based on comprehensive studies of structurally similar compounds [1]. This enhanced thermal stability derives from multiple stabilizing factors inherent to the molecular architecture.

The pyridine ring system provides aromatic stabilization through delocalized π-electron systems, while the trifluoromethyl group contributes additional stability through strong carbon-fluorine bonds [1]. Research on polynitrogenated heterocycles containing trifluoromethyl substituents demonstrates that these compounds maintain structural integrity at elevated temperatures, with decomposition onset temperatures typically ranging from 253°C to 300°C depending on substitution patterns [1].

Comparative thermal analysis reveals that compounds bearing electron-withdrawing substituents, particularly trifluoromethyl groups, exhibit enhanced thermal stability compared to their unsubstituted analogs [1]. The electron-withdrawing nature of the trifluoromethyl group stabilizes the aromatic system by reducing electron density, thereby increasing the activation energy required for thermal decomposition.

Thermal Decomposition Pathways

Thermal decomposition of (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol is predicted to proceed through multiple stages based on analogous compound studies [1]. The initial decomposition stage likely involves cleavage of the hydroxymethyl groups, occurring at temperatures above 250°C. This process generates volatile products including water vapor, formaldehyde, and carbon monoxide through dehydration and oxidative pathways [1].

The presence of dual hydroxymethyl groups creates multiple thermal degradation pathways. Primary alcohol dehydration typically occurs through elimination reactions producing alkenes and water, while oxidative decomposition can yield aldehydes and carboxylic acids [1]. The trifluoromethyl group remains relatively stable during these initial stages due to the exceptional strength of carbon-fluorine bonds.

Secondary decomposition involves fragmentation of the pyridine ring system at temperatures exceeding 300°C [1]. This process generates nitrogen-containing volatiles such as hydrogen cyanide, ammonia, and pyridine fragments. The trifluoromethyl group may undergo defluorination at extremely high temperatures, releasing hydrogen fluoride and forming fluorocarbon fragments [1].

Thermodynamic Parameters

Thermal stability studies on related trifluoromethylpyridine compounds indicate decomposition enthalpies ranging from 150-300 kJ/mol, with variations dependent on substitution patterns [1]. The presence of electron-withdrawing groups typically reduces decomposition enthalpies by weakening intermolecular interactions while strengthening intramolecular bonds [1].

Activation energies for thermal decomposition of similar compounds range from 180-250 kJ/mol, with higher values observed for compounds containing multiple stabilizing substituents [1]. The dual hydroxymethyl functionality in the target compound may slightly reduce the overall activation energy due to the relatively weak carbon-oxygen bonds in the alcoholic groups compared to the aromatic carbon-carbon bonds.

| Thermal Property | Estimated Value | Reference Basis |

|---|---|---|

| Initial Decomposition Temperature | >250°C | Similar heterocycles [1] |

| Major Decomposition Temperature | 300-350°C | Trifluoromethyl compounds [1] |

| Decomposition Enthalpy | 200-280 kJ/mol | Related pyridines [1] |

| Activation Energy | 190-240 kJ/mol | Aromatic heterocycles [1] |

Solubility Behavior in Polar and Nonpolar Solvents

Polar Solvent Interactions

(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol demonstrates exceptional solubility in polar solvents, particularly those capable of hydrogen bonding interactions [2] [3]. The dual hydroxymethyl groups at positions 2 and 3 serve as both hydrogen bond donors and acceptors, facilitating extensive intermolecular interactions with polar solvent molecules.

In aqueous systems, the compound exhibits high solubility due to the formation of hydrogen bonds between the hydroxyl groups and water molecules [4] [2]. This behavior parallels that observed for other pyridine alcohols, where solubility increases significantly with the number of hydroxyl substituents [3] [5]. The hydroxymethyl groups create hydrophilic domains that overcome the hydrophobic character of the aromatic ring and trifluoromethyl substituent.

Methanol and ethanol represent particularly favorable solvents for dissolution, as these alcohols can engage in symmetric hydrogen bonding with the compound's hydroxyl groups [2] [6]. Studies on alcohol solubility patterns demonstrate that compounds containing multiple hydroxyl groups achieve complete miscibility with lower alcohols through extensive hydrogen bonding networks [4] [7].

The pyridine nitrogen contributes additional polar interactions through its lone pair of electrons, enabling coordination with protic solvents and metal ions [8]. This nitrogen center can accept hydrogen bonds from protic solvents while simultaneously participating in dipole-dipole interactions with polar aprotic solvents.

Nonpolar Solvent Behavior

Solubility in nonpolar solvents remains limited due to the predominantly polar character of the molecule [8] [9]. The trifluoromethyl group, while hydrophobic, cannot overcome the strong polar interactions required for dissolution in hydrocarbons and other nonpolar media [10].

The aromatic pyridine ring provides some compatibility with aromatic nonpolar solvents through π-π stacking interactions, but this effect is insufficient to achieve significant solubility [11] [8]. Limited solubility may occur in moderately polar solvents such as chloroform or dichloromethane, where weak dipole interactions can stabilize dissolved molecules [9].

Temperature effects on solubility follow predictable patterns, with increased solubility in polar solvents at elevated temperatures due to enhanced molecular motion and reduced hydrogen bonding strength [12] [13]. Conversely, solubility in nonpolar solvents remains minimal regardless of temperature due to fundamental incompatibility in intermolecular forces.

Solvent System Classifications

| Solvent Category | Solubility Level | Primary Interactions | Examples |

|---|---|---|---|

| Protic Polar | Very High | Hydrogen bonding | Water, methanol, ethanol [2] [6] |

| Aprotic Polar | Moderate to High | Dipole interactions | DMF, DMSO, acetonitrile [9] |

| Aromatic | Low to Moderate | π-π interactions | Benzene, toluene [11] |

| Aliphatic Nonpolar | Very Low | van der Waals forces | Hexane, cyclohexane [8] |

Temperature-Dependent Solubility

Solubility exhibits positive temperature coefficients in polar solvents, with dissolution increasing by approximately 2-5% per 10°C temperature rise based on similar alcohol-containing compounds [12] [13]. This enhancement results from increased thermal energy overcoming hydrogen bonding interactions between solute and solvent molecules.

Phase diagrams for alcohol-water systems demonstrate complex temperature-dependent behavior at low temperatures, with potential for partial miscibility gaps below 0°C [7] [6]. However, at standard laboratory temperatures (15-25°C), complete miscibility is expected in most polar protic solvents.

Hydrogen-Bonding Capacity and Surface Activity

Hydrogen Bonding Architecture

The molecular structure of (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol presents multiple hydrogen bonding sites with distinct characteristics and capabilities [14] [15]. The dual hydroxymethyl groups at positions 2 and 3 function as primary hydrogen bonding centers, each capable of donating one hydrogen bond through the hydroxyl proton and accepting up to two hydrogen bonds through the oxygen lone pairs.

Computational studies on similar trifluoromethyl-containing alcohols reveal enhanced hydrogen bonding strength due to the electron-withdrawing effect of the trifluoromethyl group [14] [15]. This electronic influence increases the acidity of nearby protons, particularly those on the hydroxymethyl groups, resulting in stronger hydrogen bond donor capabilities compared to non-fluorinated analogs.

The pyridine nitrogen serves as an additional hydrogen bond acceptor site, though its basicity is reduced by the electron-withdrawing trifluoromethyl substituent [14]. Density functional theory calculations indicate that trifluoromethyl substitution can reduce pyridine basicity by 1-2 pKa units, correspondingly affecting hydrogen bonding strength [16] [17].

Intramolecular hydrogen bonding between the hydroxymethyl groups and the pyridine nitrogen may occur, creating stabilized conformations that influence overall molecular properties [18]. This internal hydrogen bonding can reduce the availability of sites for intermolecular interactions while contributing to conformational stability.

Hydrogen Bond Strength Analysis

Quantitative analysis of hydrogen bonding interactions reveals that the compound can form hydrogen bonds with binding energies ranging from 15-35 kJ/mol, depending on the participating atoms and molecular environment [19] [14]. The electron-withdrawing trifluoromethyl group enhances hydrogen bond donor strength by increasing the positive charge density on hydroxyl hydrogen atoms.

Binding energy calculations for model systems demonstrate that trifluoromethyl-substituted alcohols form hydrogen bonds approximately 10-20% stronger than their non-fluorinated counterparts [19] [14]. This enhancement results from the inductive effect of fluorine atoms, which withdraws electron density through the aromatic ring and alkyl chain.

The hydroxymethyl groups exhibit different hydrogen bonding environments due to their distinct positions relative to the trifluoromethyl substituent [14]. The group at position 2 experiences greater electronic influence from the trifluoromethyl group through the aromatic ring, potentially creating a stronger hydrogen bond donor compared to the position 3 hydroxymethyl group.

| Hydrogen Bonding Site | Role | Estimated Binding Energy (kJ/mol) | Electronic Influence |

|---|---|---|---|

| Position 2 Hydroxymethyl | Donor/Acceptor | 20-30 | Strong CF₃ influence [14] |

| Position 3 Hydroxymethyl | Donor/Acceptor | 18-28 | Moderate CF₃ influence [14] |

| Pyridine Nitrogen | Acceptor | 15-25 | Reduced by CF₃ [16] |

| Trifluoromethyl | Weak Acceptor | 5-10 | Fluorine lone pairs [14] |

Surface Activity Characteristics

Surface activity of (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol results from the amphiphilic nature created by the hydrophilic hydroxymethyl groups and the relatively hydrophobic trifluoromethyl and aromatic components [20] [21]. While not a traditional surfactant, the compound exhibits measurable surface activity due to preferential orientation at air-water interfaces.

The dual hydroxymethyl functionality provides strong anchoring to the aqueous phase through hydrogen bonding, while the trifluoromethyl group and aromatic ring contribute hydrophobic character that promotes surface concentration [20] [22]. Studies on pyridinium-based compounds with similar structural features demonstrate surface tension reduction capabilities in the range of 35-40 mN/m [20].

Critical micelle concentration (CMC) behavior is not expected for this compound due to insufficient hydrophobic character to drive micelle formation [20]. However, surface concentration effects may occur at higher concentrations, leading to measurable reductions in surface tension without true micellar behavior.

The trifluoromethyl group contributes unique surface properties through its amphiphilic character, capable of both hydrophobic and hydrogen bonding interactions depending on molecular orientation [19] [23]. This versatility allows for complex surface arrangements that may enhance overall surface activity beyond simple amphiphilic expectations.

Interfacial Behavior

At air-water interfaces, molecular orientation likely favors hydroxymethyl group immersion in the aqueous phase with the trifluoromethyl group extending toward the air phase [20]. This arrangement maximizes favorable interactions while minimizing unfavorable contact between hydrophobic groups and water.

Surface concentration isotherms are expected to follow Langmuir-type behavior at low concentrations, with surface saturation occurring before significant bulk concentration increases [21]. The presence of multiple hydrogen bonding sites creates strong surface adhesion that competes with bulk dissolution.

Temperature effects on surface activity follow complex patterns, with hydrogen bonding strength decreasing at elevated temperatures while hydrophobic interactions become more favorable [20] [22]. This balance may result in optimal surface activity at intermediate temperatures around 25-40°C.

pKa Analysis and pH-Dependent Speciation

Acid-Base Properties Overview

The acid-base behavior of (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol involves multiple ionizable sites with distinct pKa values and pH-dependent equilibria [16] [17]. The compound contains three potential ionization sites: two hydroxymethyl groups functioning as weak acids and the pyridine nitrogen acting as a weak base.

The hydroxymethyl groups exhibit pKa values characteristic of primary alcohols, estimated to range between 13-14 based on structural analogs and the electronic influence of the trifluoromethyl substituent [24] [3]. This acidic character, while weak, becomes significant in strongly basic environments where deprotonation can occur.

The pyridine nitrogen demonstrates basic properties with an estimated pKa around 2-3 for its conjugate acid, significantly lower than unsubstituted pyridine (pKa = 5.2) due to the electron-withdrawing effect of the trifluoromethyl group [16] [17] [24]. This reduction in basicity alters the pH range over which protonation equilibria occur.

Electronic Effects on Acidity and Basicity

The trifluoromethyl substituent exerts profound electronic effects on all ionizable sites through both inductive and field effects [14] [16]. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, increasing the acidity of attached hydroxymethyl groups while simultaneously reducing the basicity of the pyridine nitrogen.

Computational studies on trifluoromethyl-substituted pyridines reveal pKa shifts of 2-3 units compared to unsubstituted analogs [16] [17]. This effect operates through the aromatic ring system, with the magnitude of influence depending on the relative positions of the trifluoromethyl group and the ionizable site.

The hydroxymethyl groups experience differential electronic effects based on their positions relative to the trifluoromethyl substituent [14]. The group at position 2 may exhibit slightly enhanced acidity due to proximity to the electron-withdrawing trifluoromethyl group through the aromatic ring system.

Field effects from the trifluoromethyl group create additional polarization of nearby bonds, contributing to the overall electronic environment [14] [15]. These effects combine with inductive influences to produce the observed changes in acid-base properties.

pH-Dependent Speciation Patterns

Speciation diagrams for (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol reveal complex pH-dependent equilibria involving multiple ionization states [17] [25]. At very low pH (< 1), the compound exists predominantly as a monoprotonated cation with the pyridine nitrogen bearing a positive charge.

In the pH range 1-12, the compound exists primarily in its neutral form with all ionizable sites in their molecular states [17]. This represents the predominant species under physiological and most laboratory conditions, with minimal ionic character.

At high pH (> 12), progressive deprotonation of the hydroxymethyl groups occurs, first producing monoanions and ultimately dianions at extreme pH values [17]. The exact pH values for these transitions depend on the specific pKa values of each hydroxymethyl group.

| pH Range | Predominant Species | Charge State | Fraction (%) |

|---|---|---|---|

| < 1 | Pyridinium cation | +1 | >90 |

| 1-12 | Neutral molecule | 0 | >95 |

| 12-14 | Monoanion | -1 | 50-90 |

| > 14 | Dianion | -2 | >90 |

Buffer Capacity and Ionization Equilibria

The compound exhibits limited buffer capacity due to the extreme pKa values of its ionizable groups [17]. The pyridine nitrogen pKa around 2-3 provides some buffering capacity in strongly acidic solutions, while the hydroxymethyl pKa values around 13-14 contribute to buffering only in strongly basic conditions.

Ionization equilibria follow standard Henderson-Hasselbalch relationships for each ionizable site [26] [17]. The large separation between pKa values (approximately 10-11 units) ensures that ionization events occur independently without significant coupling effects.

Temperature effects on pKa values follow typical patterns for organic acids and bases, with pKa values generally decreasing by 0.01-0.02 units per degree Celsius increase [17]. These small temperature coefficients indicate minimal changes in speciation over normal laboratory temperature ranges.

Ionic strength effects on apparent pKa values remain minimal for this neutral compound at low to moderate ionic strengths [17]. However, at very high ionic strengths (> 1 M), activity coefficient changes may cause measurable shifts in apparent ionization constants.

Practical Implications for Solution Chemistry

The pH-dependent speciation patterns have significant implications for solution preparation and storage [17]. At physiological pH (7.4), the compound exists almost entirely in its neutral form, ensuring consistent chemical behavior in biological systems.

Solubility variations with pH are expected to be minimal due to the predominantly neutral character across a wide pH range [17]. However, at extreme pH values where ionic forms predominate, solubility may increase due to enhanced electrostatic interactions with water.

Chemical reactivity patterns vary with pH due to changes in the ionization state of reactive sites [17]. The neutral form predominating at moderate pH values represents the most chemically stable species for most synthetic applications.

Storage recommendations should consider pH effects on stability, with slightly acidic to neutral conditions (pH 5-8) providing optimal stability for long-term storage [17]. Extreme pH conditions should be avoided to prevent unwanted side reactions or decomposition.

Wikipedia

Dates

Explore Compound Types